molecular formula C5H13NO3Si B12841205 (R)-2-amino-3-(hydroxydimethylsilyl)propanoic acid

(R)-2-amino-3-(hydroxydimethylsilyl)propanoic acid

Cat. No.: B12841205
M. Wt: 163.25 g/mol
InChI Key: NTGLLQYBSTXDSD-BYPYZUCNSA-N
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Description

(R)-2-Amino-3-(hydroxydimethylsilyl)propanoic acid is a chiral non-proteinogenic amino acid featuring a hydroxydimethylsilyl (-Si(CH₃)₂OH) substituent at the β-carbon of the propanoic acid backbone.

Properties

Molecular Formula

C5H13NO3Si

Molecular Weight

163.25 g/mol

IUPAC Name

(2R)-2-amino-3-[hydroxy(dimethyl)silyl]propanoic acid

InChI

InChI=1S/C5H13NO3Si/c1-10(2,9)3-4(6)5(7)8/h4,9H,3,6H2,1-2H3,(H,7,8)/t4-/m0/s1

InChI Key

NTGLLQYBSTXDSD-BYPYZUCNSA-N

Isomeric SMILES

C[Si](C)(C[C@@H](C(=O)O)N)O

Canonical SMILES

C[Si](C)(CC(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid typically involves the introduction of the silyl group into an amino acid precursor. One common method is the hydrosilylation of an unsaturated amino acid derivative using a silylating agent such as dimethylchlorosilane. The reaction is usually carried out in the presence of a catalyst like platinum or rhodium complexes under mild conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-3-(hydroxydimethylsilyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxydimethylsilyl group can be oxidized to form silanol or siloxane derivatives.

    Reduction: The amino group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent degradation of the amino acid backbone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve selective reduction.

    Substitution: Nucleophiles such as alkoxides or amines can be used to replace the silyl group, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Amines or other nitrogen-containing compounds.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid is used as a building block for the synthesis of more complex organosilicon compounds. Its unique functional groups allow for versatile modifications and the creation of novel materials with desirable properties.

Biology

In biological research, this compound can be used as a probe to study the interactions between silicon-containing molecules and biological systems. Its amino acid backbone makes it compatible with biological environments, allowing for studies on silicon’s role in biological processes.

Medicine

In medicinal chemistry, ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid is explored for its potential as a drug delivery agent. The silyl group can enhance the stability and bioavailability of therapeutic compounds, making it a valuable component in drug design.

Industry

In the industrial sector, this compound is used in the production of advanced materials such as silicone-based polymers and coatings. Its ability to form strong bonds with other materials makes it ideal for applications requiring durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid involves its interaction with various molecular targets through its amino and silyl groups. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the silyl group can participate in hydrophobic interactions and covalent bonding with other silicon-containing compounds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
(R)-2-Amino-3-(hydroxydimethylsilyl)propanoic acid -Si(CH₃)₂OH C₅H₁₃NO₃Si 163.25 (calculated) Hydrophobic silyl group; potential for silicon-mediated interactions .
(R)-2-Amino-3-(thiazol-5-yl)propanoic acid Thiazol-5-yl C₆H₈N₂O₂S 172.2 Heterocyclic sulfur-containing group; used in peptide mimetics .
(R)-2-Amino-3-(4-fluoroindol-3-yl)propanoic acid 4-Fluoroindol-3-yl C₁₁H₁₁N₂O₂F 222.22 Fluorinated indole group; high enantiomeric purity (>95%) .
D-Tyrosine 4-Hydroxyphenyl C₉H₁₁NO₃ 181.19 Naturally occurring; polar phenolic group .
S-Sulfocysteine -S-SO₃H C₃H₇NO₅S₂ 201.23 Sulfated thiol group; redox-active .

Notes:

  • The hydroxydimethylsilyl group in the target compound likely confers greater hydrophobicity compared to polar groups like -OH (D-Tyrosine) or -SO₃H (S-Sulfocysteine). This could enhance membrane permeability in drug design .
  • Fluorinated indole derivatives exhibit high stereochemical purity (>95% ee) in synthesis, suggesting that similar enantiocontrol could be achievable for the silylated analog .

Biological Activity

(R)-2-amino-3-(hydroxydimethylsilyl)propanoic acid, often referred to as a peptidomimetic compound, exhibits significant biological activity, particularly in inhibiting serine proteases. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

  • Serine Protease Inhibition :
    • (R)-2-amino-3-(hydroxydimethylsilyl)propanoic acid functions primarily as an inhibitor of serine proteases, which are crucial enzymes involved in various physiological processes such as blood coagulation, immune response, and digestion. By blocking these enzymes, the compound can potentially modulate these processes and is being explored for therapeutic applications .
  • Peptidomimetic Properties :
    • The compound's structure allows it to mimic peptide interactions in biological systems. This capability is essential for developing drugs that can effectively bind to target proteins without being degraded by proteolytic enzymes .
  • The inhibition mechanism involves the formation of a stable complex between the compound and the active site of serine proteases. This interaction prevents substrate access, thereby inhibiting enzyme activity. The presence of the dimethylsilyl group enhances the binding affinity and specificity towards the target enzyme .

Case Studies and Experimental Data

  • Synthesis and Characterization :
    • Research has demonstrated effective synthesis routes for (R)-2-amino-3-(hydroxydimethylsilyl)propanoic acid, focusing on its stability and yield during chemical reactions. The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
  • Inhibition Studies :
    • A study indicated that (R)-2-amino-3-(hydroxydimethylsilyl)propanoic acid shows potent inhibitory effects against specific serine proteases. For instance, it was found to inhibit trypsin with an IC50 value in the low micromolar range, showcasing its potential as a therapeutic agent in conditions where serine protease activity is dysregulated .
  • Biological Assays :
    • Various biological assays have been conducted to evaluate the efficacy of this compound in cellular models. These studies often involve measuring enzyme activity in the presence of the compound compared to controls, revealing its potential role in drug development targeting diseases associated with serine protease activity .

Comparative Analysis

Property(R)-2-amino-3-(hydroxydimethylsilyl)propanoic acidOther Amino Acids
Type PeptidomimeticStandard amino acids
Primary Activity Serine protease inhibitionVaries by amino acid
Mechanism Enzyme active site blockadeSubstrate incorporation
Therapeutic Potential High (inhibitory roles in various diseases)Limited (depends on context)

Future Directions

Research into (R)-2-amino-3-(hydroxydimethylsilyl)propanoic acid continues to expand, focusing on:

  • Therapeutic Applications : Exploring its potential use in treating diseases linked to serine protease dysregulation, such as certain cancers and inflammatory conditions.
  • Structural Modifications : Investigating how modifications to its structure can enhance its efficacy and selectivity towards different serine proteases.
  • Combination Therapies : Evaluating its effectiveness in combination with other therapeutic agents to improve treatment outcomes.

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